molecular formula C13H15NO B12587681 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- CAS No. 585571-70-6

1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-

Cat. No.: B12587681
CAS No.: 585571-70-6
M. Wt: 201.26 g/mol
InChI Key: OBPHVNICCGDZEQ-UHFFFAOYSA-N
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Description

1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves the reaction of indole with appropriate alkylating agents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole compounds.

Scientific Research Applications

1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as a partial agonist at serotonin receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

585571-70-6

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-methyl-2-(prop-2-enoxymethyl)indole

InChI

InChI=1S/C13H15NO/c1-3-8-15-10-12-9-11-6-4-5-7-13(11)14(12)2/h3-7,9H,1,8,10H2,2H3

InChI Key

OBPHVNICCGDZEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1COCC=C

Origin of Product

United States

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